Cas no 1346451-50-0 ((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)

(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 化学的及び物理的性質
名前と識別子
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- (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate
- Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate
- (E)-Methyl 3-(3,4-dihydro-2H-pyrano-[2,3-b]pyridin-6-yl)acrylate
- methyl (2E)-3-{2H,3H,4H-pyrano[2,3-b]pyridin-6-yl}prop-2-enoate
- (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate, AldrichCPR
- (E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate
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- MDL: MFCD20487106
- インチ: 1S/C12H13NO3/c1-15-11(14)5-4-9-7-10-3-2-6-16-12(10)13-8-9/h4-5,7-8H,2-3,6H2,1H3/b5-4+
- InChIKey: HPKGMTGRIYMHNJ-SNAWJCMRSA-N
- ほほえんだ: O1C2C(=CC(/C=C/C(=O)OC)=CN=2)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- トポロジー分子極性表面積: 48.4
(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB369148-1 g |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 1g |
€712.50 | 2023-06-20 | ||
TRC | M507540-50mg |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 50mg |
$ 135.00 | 2022-06-03 | ||
Chemenu | CM364866-1g |
(E)-Methyl 3-(3,4-dihydro-2h-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 95% | 1g |
$589 | 2022-06-13 | |
TRC | M507540-100mg |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 100mg |
$ 210.00 | 2022-06-03 | ||
Matrix Scientific | 070869-250mg |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano-[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 250mg |
$342.00 | 2023-09-08 | ||
TRC | M507540-10mg |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB369148-1g |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate; . |
1346451-50-0 | 1g |
€712.50 | 2025-02-20 | ||
Ambeed | A472581-1g |
Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |
1346451-50-0 | 97% | 1g |
$716.0 | 2024-04-24 |
(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylateに関する追加情報
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate: A Comprehensive Overview
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate, identified by the CAS Registry Number 1346451-50-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acrylates, which are widely used in polymer synthesis and as reactive intermediates in organic chemistry. The structure of this compound features a pyrano[2,3-b]pyridine ring system fused with a dihydro ring, making it a unique derivative with intriguing electronic and steric properties.
The synthesis of (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate involves a multi-step process that typically begins with the preparation of the pyrano[2,3-b]pyridine core. This core is then subjected to various functionalization reactions to introduce the acrylate group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the pyrano[2,3-b]pyridine framework.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The acrylate functionality allows for polymerization reactions, which can be exploited to create high-performance polymers with tailored properties. Additionally, the presence of the pyrano[2,3-b]pyridine moiety imparts unique electronic characteristics, making this compound a valuable candidate for optoelectronic materials. Recent studies have demonstrated that derivatives of this compound can exhibit interesting photophysical properties, such as fluorescence and electrochromism, which are highly desirable in modern electronic devices.
In the pharmaceutical industry, (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate has shown potential as a lead compound for drug development. The pyrano[2,3-b]pyridine system is known to exhibit bioactivity against various targets, including enzymes and receptors involved in disease pathways. Researchers have explored the use of this compound as a scaffold for designing inhibitors of kinase enzymes, which are implicated in cancer and inflammatory diseases. Furthermore, its acrylate group can serve as a reactive site for conjugation with other bioactive molecules, enabling the creation of multi-functional drug candidates.
The structural versatility of (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate also makes it an attractive substrate for click chemistry applications. Click reactions are widely used in organic synthesis due to their high efficiency and selectivity under mild conditions. By incorporating this compound into click reaction protocols, chemists can rapidly assemble complex molecules with precision. Recent advancements in click chemistry methodologies have further expanded the utility of this compound in diverse synthetic contexts.
From an environmental perspective, the development of sustainable synthesis routes for (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate is a growing area of interest. Traditional methods often rely on hazardous reagents and energy-intensive processes; however, emerging green chemistry approaches aim to mitigate these drawbacks. For example, biocatalytic methods using enzymes or microorganisms have been explored as alternatives to conventional chemical catalysts. These methods not only reduce environmental impact but also enhance the scalability and cost-effectiveness of production processes.
In conclusion, (E)-Methyl 3-(3
1346451-50-0 ((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate) 関連製品
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